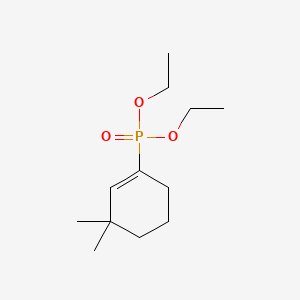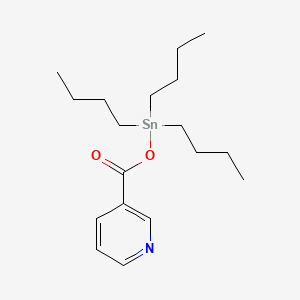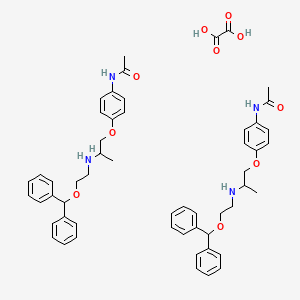
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a diphenylmethoxy group, an ethylamino group, and a propoxyphenylacetamide moiety. The hemioxalate form indicates the presence of an oxalate counterion, which is often used to enhance the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Diphenylmethoxy Intermediate: This step involves the reaction of diphenylmethanol with an appropriate halogenating agent to form diphenylmethoxy halide.
Alkylation: The diphenylmethoxy halide is then reacted with an ethylamine derivative to form the diphenylmethoxyethylamine intermediate.
Coupling with Propoxyphenylacetamide: The diphenylmethoxyethylamine intermediate is then coupled with a propoxyphenylacetamide derivative under suitable conditions to form the final product.
Formation of Hemioxalate Salt: The final product is then treated with oxalic acid to form the hemioxalate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diphenylmethoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the amide or amino groups, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of diphenylmethanone or diphenylmethanal derivatives.
Reduction: Formation of diphenylmethanol or diphenylmethane derivatives.
Substitution: Formation of various substituted diphenylmethoxy derivatives.
科学的研究の応用
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and as a tool for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling pathways.
Inhibit Enzymes: The compound can inhibit certain enzymes, affecting metabolic processes and cellular functions.
Modulate Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
類似化合物との比較
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate can be compared with similar compounds to highlight its uniqueness:
N-(4-(2-((3,3-Diphenylpropyl)amino)propoxy)phenyl)acetamide hydrochloride: Similar structure but different substituents, leading to variations in chemical properties and biological activity.
N-(4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propoxy)phenyl)acetamide hydrochloride: Contains additional methoxy groups, affecting its reactivity and applications.
N-(4-(2-{[2-(Diphenylmethoxy)ethyl]amino}propoxy)phenyl)acetamide ethanedioate: Different counterion (ethanedioate) compared to hemioxalate, influencing its solubility and stability.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in scientific research.
特性
CAS番号 |
62099-01-8 |
|---|---|
分子式 |
C54H62N4O10 |
分子量 |
927.1 g/mol |
IUPAC名 |
N-[4-[2-(2-benzhydryloxyethylamino)propoxy]phenyl]acetamide;oxalic acid |
InChI |
InChI=1S/2C26H30N2O3.C2H2O4/c2*1-20(19-31-25-15-13-24(14-16-25)28-21(2)29)27-17-18-30-26(22-9-5-3-6-10-22)23-11-7-4-8-12-23;3-1(4)2(5)6/h2*3-16,20,26-27H,17-19H2,1-2H3,(H,28,29);(H,3,4)(H,5,6) |
InChIキー |
NWIUPBDPVLBPPC-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=CC=C(C=C1)NC(=O)C)NCCOC(C2=CC=CC=C2)C3=CC=CC=C3.CC(COC1=CC=C(C=C1)NC(=O)C)NCCOC(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)
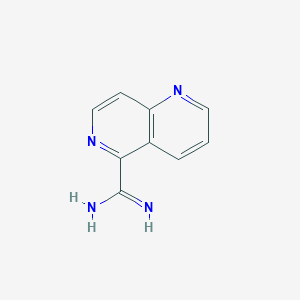
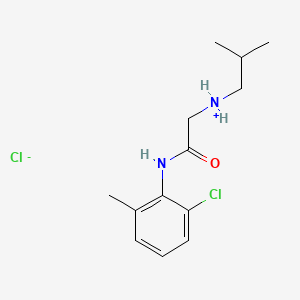

![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)
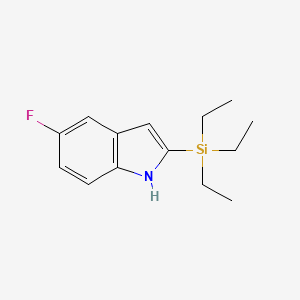
![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)
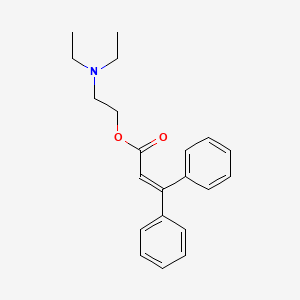
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
